3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride
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Overview
Description
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its diaza-diazoniadispiro structure, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from any by-products .
Chemical Reactions Analysis
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to DNA, leading to the disruption of cellular processes. The bis(2-chloroethyl)amino groups are known to form cross-links with DNA, inhibiting replication and transcription . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride: Shares a similar core structure but lacks the bis(2-chloroethyl)amino groups.
Bis(2-chloroethyl)amine derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride lies in its combination of the diaza-diazoniadispiro core with the bis(2-chloroethyl)amino groups.
Properties
CAS No. |
95461-38-4 |
---|---|
Molecular Formula |
C40H60Cl6N6O2 |
Molecular Weight |
869.7 g/mol |
IUPAC Name |
4-[4-[bis(2-chloroethyl)amino]phenyl]-1-[12-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]butan-1-one;dichloride |
InChI |
InChI=1S/C40H60Cl4N6O2.2ClH/c41-15-19-45(20-16-42)37-11-7-35(8-12-37)3-1-5-39(51)47-23-27-49(28-24-47)31-33-50(34-32-49)29-25-48(26-30-50)40(52)6-2-4-36-9-13-38(14-10-36)46(21-17-43)22-18-44;;/h7-14H,1-6,15-34H2;2*1H/q+2;;/p-2 |
InChI Key |
UENYOJKRRWTFGB-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2(CCN1C(=O)CCCC3=CC=C(C=C3)N(CCCl)CCCl)CC[N+]4(CCN(CC4)C(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl)CC2.[Cl-].[Cl-] |
Origin of Product |
United States |
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